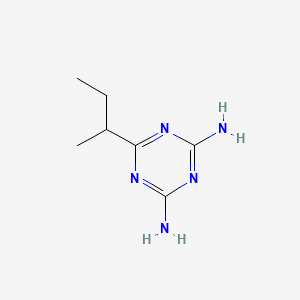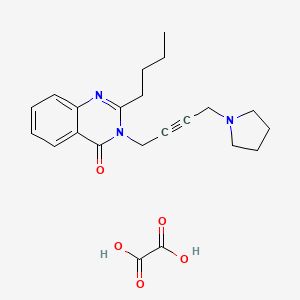
2-Butyl-3-(4-(1-pyrrolidinyl)-2-butynyl)-4(3H)-quinazolinone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one; oxalic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry . This compound is particularly interesting due to its unique structure, which combines a quinazolinone core with a pyrrolidine and butynyl substituent, making it a valuable subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This is usually achieved through the reaction of 2-aminobenzamides with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes.
Introduction of the Butyl and Pyrrolidinylbutynyl Groups: The butyl group can be introduced via alkylation reactions, while the pyrrolidinylbutynyl group is typically added through a series of coupling reactions involving alkynes and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as copper or palladium may be employed to facilitate the coupling reactions and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone core, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated analogs .
Aplicaciones Científicas De Investigación
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the modulation of cellular processes, including proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-2(1H)-one: A simpler analog with similar biological activities.
Quinazolin-4(3H)-one: Another analog with a different substitution pattern.
2,4-pyrimidinedione: A related compound with a pyrimidine core instead of quinazolinone.
Uniqueness
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
23905-33-1 |
|---|---|
Fórmula molecular |
C22H27N3O5 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-butyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C20H25N3O.C2H2O4/c1-2-3-12-19-21-18-11-5-4-10-17(18)20(24)23(19)16-9-8-15-22-13-6-7-14-22;3-1(4)2(5)6/h4-5,10-11H,2-3,6-7,12-16H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
PMKBVHQATGUCEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=CC=CC=C2C(=O)N1CC#CCN3CCCC3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



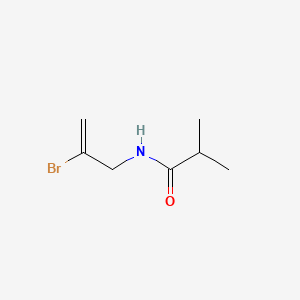
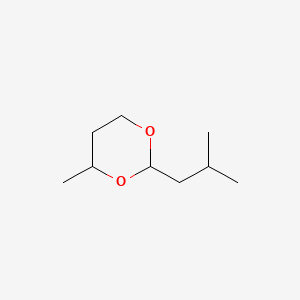
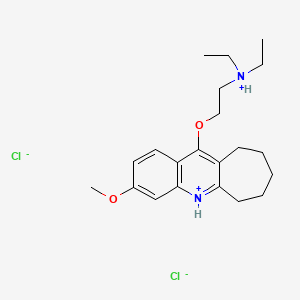
-methanone](/img/structure/B13744928.png)

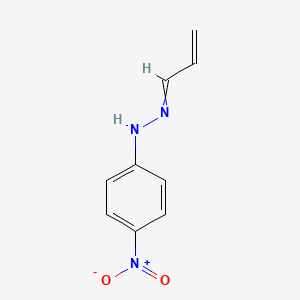
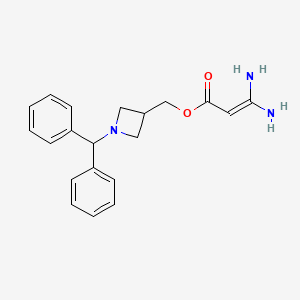
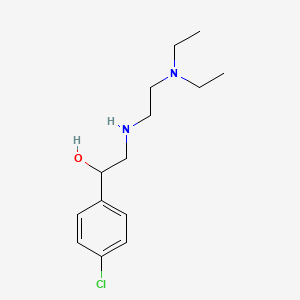


![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
